ethyl 3-{6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic conditions.
Introduction of the chloro and fluoro substituents: This step involves the selective halogenation of the chromen-2-one core using reagents such as thionyl chloride and fluorobenzyl bromide.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl propanoate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Ethyl 3-{6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-{6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-{6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives, such as:
6-chloro-4-ethyl-7-[(4-fluorobenzyl)oxy]-2H-chromen-2-one: Similar structure but different substitution pattern.
6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one: Contains a phenyl group instead of a methyl group.
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: Different core structure but similar functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and potential biological activities.
Biological Activity
Ethyl 3-{6-chloro-7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromenone derivatives. This compound exhibits promising biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of chlorine and fluorine substituents, enhances its potential for various biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C22H20ClFO5, with a molecular weight of approximately 418.84 g/mol. The compound features a chromenone core, which is known for its diverse biological activities. The presence of halogen atoms (chlorine and fluorine) in its structure may significantly influence its lipophilicity and biological interactions.
Key Features
Feature | Description |
---|---|
Molecular Formula | C22H20ClFO5 |
Molecular Weight | 418.84 g/mol |
Core Structure | Chromenone derivative |
Halogen Substituents | Chlorine and fluorine |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest that this compound can inhibit various bacterial strains, making it a candidate for further exploration in antibiotic development. The halogen substituents are believed to enhance its efficacy against microbial targets.
Anticancer Activity
The compound has also shown significant anticancer activity in vitro. Studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including those associated with breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 65 |
50 | 40 |
Results indicated a dose-dependent reduction in cell viability, suggesting effective anticancer properties.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The presence of the carbonyl group and ether functionalities enhances its reactivity, allowing it to form stable interactions with target proteins.
Synthesis and Derivatives
This compound can be synthesized through several chemical reactions involving chromenone precursors. The synthesis typically includes steps such as:
- Formation of the chromenone core.
- Introduction of the chloro and fluorobenzyl groups.
- Esterification to obtain the final product.
Comparison with Related Compounds
To illustrate the potential variations in biological activity among similar compounds, a comparison table is provided below:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Ethyl 3-{6-chloro-7-[4-methylbenzoxy]-4-methyl-2H-chromen}propanoate | C22H21ClO4 | Moderate anticancer activity |
Ethyl 3-{6-bromo-7-[phenoxy]-4-methylchromen}propanoate | C22H21BrO4 | Antimicrobial properties |
Ethyl 3-{6-nitro-7-[benzoxy]-4-methylchromen}propanoate | C22H21N1O5 | Varies; less studied |
Properties
Molecular Formula |
C22H20ClFO5 |
---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H20ClFO5/c1-3-27-21(25)9-8-15-13(2)16-10-17(23)20(11-19(16)29-22(15)26)28-12-14-6-4-5-7-18(14)24/h4-7,10-11H,3,8-9,12H2,1-2H3 |
InChI Key |
KFVIIUWRYNMGSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3F)Cl)C |
Origin of Product |
United States |
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